Quercetin Hydrate: A Comprehensive Technical Guide for Researchers
Quercetin Hydrate: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of quercetin hydrate, a flavonoid of significant interest in research and drug development. This document details its chemical properties, analytical methodologies, and its role in modulating key cellular signaling pathways. The information is intended for researchers, scientists, and professionals in the field of drug development.
Chemical and Physical Properties
Quercetin hydrate is a well-characterized flavonoid with the CAS Number 849061-97-8.[1][2][3] It is a crystalline solid, typically appearing as a yellow powder.[2][4] Below is a summary of its key chemical and physical properties.
| Property | Value | Source |
| CAS Number | 849061-97-8 | [1][2][3] |
| Molecular Formula | C₁₅H₁₀O₇ · xH₂O | [1][3][5] |
| Molecular Weight | 302.24 g/mol (anhydrous basis) | [3][5][6][7] |
| Melting Point | >300 °C | [2][4][8] |
| Appearance | Yellow crystalline powder | [2][4] |
| Solubility | ||
| Sparingly soluble in water | [9][10] | |
| Soluble in ethanol (approx. 2 mg/mL) | [1][9] | |
| Soluble in DMSO (approx. 30 mg/mL) | [1][3][9] | |
| Soluble in DMF (approx. 30 mg/mL) | [1][3][9] | |
| UV-Vis λmax | 256 nm, 368 nm (in DMSO) | [9] |
| 256 nm (in phosphate buffer pH 7.4 and 0.1 N HCl) | [11] | |
| 372 nm (in ethanol) | [12] | |
| 373 nm (in ethanol) | [13] | |
| 255 nm (in ethanol) | [14] |
Experimental Protocols
This section outlines standard experimental procedures for the extraction, purification, and analysis of quercetin, as well as assays to determine its biological activity.
Extraction and Purification of Quercetin from Plant Material
Quercetin can be extracted from various plant sources, such as onions, apples, and tea. The following is a general protocol for its extraction and purification.
Objective: To extract and purify quercetin from a plant source.
Materials:
-
Dried and powdered plant material
-
Methanol or Ethanol
-
Ethyl acetate
-
n-hexane
-
Silica gel (100-200 mesh) for column chromatography
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Extraction:
-
Macerate the dried plant powder with methanol or ethanol at room temperature for 24-48 hours.
-
Filter the extract and concentrate it using a rotary evaporator to obtain a crude extract.[15]
-
-
Fractionation:
-
Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, followed by ethyl acetate.
-
Collect the ethyl acetate fraction, which is typically rich in flavonoids like quercetin.[15]
-
-
Purification by Column Chromatography:
-
Prepare a silica gel column packed with a suitable solvent system (e.g., a gradient of n-hexane and ethyl acetate).[16]
-
Load the concentrated ethyl acetate fraction onto the column.
-
Elute the column with the solvent system, collecting fractions.[16]
-
Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing quercetin by comparing with a quercetin standard.[16]
-
Pool the quercetin-rich fractions and evaporate the solvent to yield purified quercetin.
-
Quantification of Quercetin using High-Performance Liquid Chromatography (HPLC)
HPLC is a precise and sensitive method for the quantification of quercetin.
Objective: To quantify the concentration of quercetin in a sample.
Instrumentation and Conditions:
-
HPLC System: With a UV-Vis detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[8]
-
Mobile Phase: A mixture of methanol and 0.4% phosphoric acid (49:51, v/v).[8] Other mobile phases like methanol:water (65:35, v/v, with 2% acetic acid) can also be used.[17]
-
Injection Volume: 20 µL.[8]
Procedure:
-
Standard Preparation: Prepare a stock solution of quercetin standard in methanol. Create a series of dilutions to generate a calibration curve (e.g., 5-100 µg/mL).[17]
-
Sample Preparation: Dissolve the sample containing quercetin in the mobile phase and filter it through a 0.45 µm filter.[8]
-
Analysis: Inject the standards and samples into the HPLC system.
-
Quantification: Determine the peak area of quercetin in the chromatograms. Construct a calibration curve by plotting the peak area against the concentration of the standards. Use the regression equation from the calibration curve to calculate the concentration of quercetin in the samples.[8]
Quantification of Quercetin using UV-Vis Spectrophotometry
A simpler and more accessible method for quercetin quantification is UV-Vis spectrophotometry.
Objective: To determine the concentration of quercetin in a sample.
Procedure:
-
Standard Preparation: Prepare a stock solution of quercetin in a suitable solvent (e.g., ethanol or methanol). Prepare a series of dilutions to create a calibration curve (e.g., 2-10 µg/mL).[12]
-
Sample Preparation: Dissolve the sample in the same solvent used for the standards.
-
Measurement: Measure the absorbance of the standards and samples at the wavelength of maximum absorbance (λmax) for quercetin (e.g., 255 nm or 372 nm in ethanol). Use the solvent as a blank.[12][14]
-
Quantification: Plot a calibration curve of absorbance versus concentration for the standards. Determine the concentration of quercetin in the sample by interpolating its absorbance on the calibration curve.[12]
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay is commonly used to evaluate the antioxidant potential of compounds.
Objective: To assess the free radical scavenging activity of quercetin.
Materials:
-
Quercetin solution
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol
-
Methanol
-
Microplate reader or spectrophotometer
Procedure:
-
Prepare different concentrations of quercetin in methanol.
-
Add a fixed volume of the DPPH solution to each concentration of the quercetin solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.[4]
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the sample with the DPPH solution.
-
The IC₅₀ value (the concentration of quercetin required to scavenge 50% of the DPPH radicals) can be determined from a plot of percent inhibition versus concentration.[4]
Anti-Inflammatory Activity Assay
The anti-inflammatory effects of quercetin can be assessed by measuring its impact on the production of inflammatory mediators in cell culture.
Objective: To evaluate the anti-inflammatory activity of quercetin in vitro.
Cell Line: RAW 264.7 macrophages or human peripheral blood mononuclear cells.
Procedure:
-
Culture the cells in a suitable medium.
-
Pre-treat the cells with various concentrations of quercetin for a specific duration (e.g., 1 hour).
-
Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce an inflammatory response.
-
After incubation, collect the cell culture supernatant.
-
Measure the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.[19][20]
-
A reduction in the production of these cytokines in the presence of quercetin indicates its anti-inflammatory activity.[21]
Signaling Pathways and Mechanisms of Action
Quercetin is known to modulate several intracellular signaling pathways, with the PI3K/Akt pathway being a prominent target.
Quercetin's Inhibition of the PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is crucial for regulating cell survival, proliferation, and growth. Its dysregulation is often implicated in diseases like cancer. Quercetin has been shown to inhibit this pathway, contributing to its anti-cancer and anti-inflammatory effects.[1][2][3]
Below is a diagram illustrating the inhibitory effect of quercetin on the PI3K/Akt pathway.
References
- 1. PI-103 and Quercetin Attenuate PI3K-AKT Signaling Pathway in T- Cell Lymphoma Exposed to Hydrogen Peroxide | PLOS One [journals.plos.org]
- 2. PI-103 and Quercetin Attenuate PI3K-AKT Signaling Pathway in T- Cell Lymphoma Exposed to Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nehu.ac.in [nehu.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. jchr.org [jchr.org]
- 7. researchgate.net [researchgate.net]
- 8. phcogj.com [phcogj.com]
- 9. impactfactor.org [impactfactor.org]
- 10. extracting-quercetin-from-different-plant-sources-purifying-it-using-different-extraction-methods-chemical-physical-and-enzymatic-and-measuring-its-antioxidant-activity - Ask this paper | Bohrium [bohrium.com]
- 11. plantarchives.org [plantarchives.org]
- 12. wjpsronline.com [wjpsronline.com]
- 13. thepharmajournal.com [thepharmajournal.com]
- 14. ajchem-b.com [ajchem-b.com]
- 15. Isolation of Quercetin from Rubus fruticosus, Their Concentration through NF/RO Membranes, and Recovery through Carbon Nanocomposite. A Pilot Plant Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Extracting Quercetin from Different Plant Sources, Purifying It Using Different Extraction Methods (Chemical, Physical, and Enzymatic), and Measuring Its Antioxidant Activity [imrpress.com]
- 17. Journal of Pharmaceutical Technology » Submission » Development and validation of an HPLC method for determination of quercetin [dergipark.org.tr]
- 18. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 19. spandidos-publications.com [spandidos-publications.com]
- 20. Assessment of Anti-Inflammatory and Antioxidant Activities of a Proprietary Preparation of Quercetin–Rutin Blend (SophorOx™) in Exercised Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In vitro and ex vivo anti-inflammatory activity of quercetin in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
